Chidamide
Overview
Description
Chidamide is a novel benzamide class of histone deacetylase inhibitors. It is known for its selective inhibition of histone deacetylase subtypes 1, 2, 3, and 10. This compound has gained attention due to its potential antitumor activity and ability to enhance immune cell-mediated tumor cell cytotoxicity .
Scientific Research Applications
Chidamide has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Chidamide, also known as CS055/HBI-8000, is an orally bioavailable histone deacetylase (HDAC) inhibitor . It specifically inhibits HDAC subtypes 1, 2, 3, and 10 . HDACs are enzymes that remove acetyl groups from histones and non-histone proteins, thereby altering the transcription of oncogenes and tumor suppressor genes .
Mode of Action
This compound modulates abnormal epigenetic regulation of chromatin remodeling in cancer by inhibiting relevant HDAC subtypes . This inhibition increases the acetylation level of chromatin histones, resulting in alterations to gene expression (i.e., epigenetic changes) in multiple signal transduction pathways . These changes lead to cell cycle inhibition and apoptosis induction of tumor cells .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances the chemotaxis function of circulating PD-1 (+) cells from patients with peripheral T-cell lymphomas (PTCLs), which may reshape the tumor microenvironment to an anti-tumor phenotype . It also regulates the PI3K/AKT/mTOR signaling pathway, promoting cell cycle arrest and apoptosis in diffuse large B-cell lymphoma cells . Furthermore, this compound promotes Mcl-1 degradation through the ubiquitin-proteasome pathway, suppressing the maintenance of mitochondrial aerobic respiration by Mcl-1, and resulting in inhibition of pancreatic cancer cell proliferation .
Pharmacokinetics
This compound is approved in China for relapsed or refractory PTCL at a dose of 30 mg twice per week . It has a relatively long half-life of 16.8–18.3 hours, and a dose-related increase in maximum concentration (Cmax) and area under the curve (AUC) is observed . It is absorbed through the intestinal tract and distributed into tissues rapidly, with the highest level found in the kidney, followed by the spleen, heart, lung, brain, and liver .
Result of Action
This compound’s action results in several molecular and cellular effects. It dose-dependently inhibits cell proliferation, causes G0/G1 cycle arrest, and triggers apoptosis in transformed follicular lymphoma cells . It also down-regulates Bcl-2 and survivin, and induces the cleavage of PARP in certain cell lines . Moreover, it has been shown to increase the sensitivity of non-small cell lung cancer to Crizotinib by decreasing c-MET mRNA methylation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been suggested that there might be a positive feedback loop in cells that controls the homeostasis of m6A modification for adaptive responses of cells to environmental factors, including this compound . .
Safety and Hazards
Future Directions
Chidamide has shown promise in the treatment of various conditions. For instance, it has been used in combination with chemotherapy for the treatment of hormone receptor-positive advanced breast cancer . Furthermore, it has been suggested that this compound may have potential in reshaping the tumor microenvironment to an anti-tumor phenotype and synergizing with checkpoint inhibitors .
Biochemical Analysis
Biochemical Properties
Chidamide is a low nanomolar inhibitor of HDAC1, 2, 3, and 10 . These HDAC isotypes are well documented to be associated with the malignant phenotype . By inhibiting these HDACs, this compound increases the acetylation level of chromatin histones, leading to alterations in gene expression .
Cellular Effects
This compound has shown significant and broad-spectrum in vitro and in vivo antitumor activity . It has been found to inhibit cell glycolysis in acute myeloid leukemia by decreasing N6-methyladenosine-related GNAS-AS1 . This compound also enhances the cytotoxic effect of human peripheral mononuclear cells ex vivo on K562 target cells, accompanied by the upregulation of proteins involved in NK cell functions .
Molecular Mechanism
This compound exerts its effects at the molecular level by modulating abnormal epigenetic regulation of chromatin remodeling in cancer . It inhibits relevant HDAC subtypes, leading to increased acetylation of chromatin histones and alterations in gene expression . This results in changes in multiple signal transduction pathways, as well as cell cycle inhibition and apoptosis induction of tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a wide therapeutic index and significant antitumor activity over time
Dosage Effects in Animal Models
In animal models, this compound has demonstrated dose-dependent antitumor activity in the absence of apparent toxic effects
Metabolic Pathways
This compound’s therapeutic synergy with other drugs, such as apatinib, has been associated with the reprogramming of energy metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Chidamide can be synthesized through various methods. One of the reported synthetic routes involves the preparation of the key intermediate (E)-4-((3-(pyridin-3-yl)acrylamido)methyl) benzoic acid using the condensing agent HBTU. This intermediate is then used to synthesize this compound . Another method involves the preparation of this compound crystal forms A and B, which can be achieved by dissolving this compound crystal form A in dimethyl sulfoxide and stirring .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic routes to ensure high purity and yield. The process typically includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Chidamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of this compound with different functional groups or oxidation states .
Comparison with Similar Compounds
Chidamide is unique among histone deacetylase inhibitors due to its selective inhibition of specific histone deacetylase subtypes. Similar compounds include:
Vorinostat: A hydroxamate class histone deacetylase inhibitor with broad-spectrum activity.
Romidepsin: A cyclic peptide histone deacetylase inhibitor with potent antitumor activity.
Belinostat: Another hydroxamate class histone deacetylase inhibitor with a broad spectrum of activity.
Compared to these compounds, this compound offers a more selective inhibition profile, which can result in fewer side effects and improved therapeutic outcomes .
Properties
IUPAC Name |
N-(2-amino-5-fluorophenyl)-4-[(3-pyridin-3-ylprop-2-enoylamino)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHICFWKXDFOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121841 | |
Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
743420-02-2 | |
Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=743420-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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